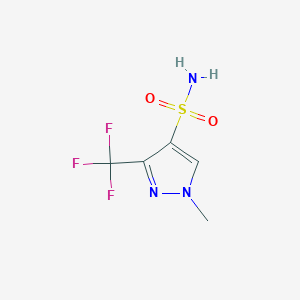

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide

CAS No.: 101457-07-2

Cat. No.: VC6656547

Molecular Formula: C5H6F3N3O2S

Molecular Weight: 229.18

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 101457-07-2 |

|---|---|

| Molecular Formula | C5H6F3N3O2S |

| Molecular Weight | 229.18 |

| IUPAC Name | 1-methyl-3-(trifluoromethyl)pyrazole-4-sulfonamide |

| Standard InChI | InChI=1S/C5H6F3N3O2S/c1-11-2-3(14(9,12)13)4(10-11)5(6,7)8/h2H,1H3,(H2,9,12,13) |

| Standard InChI Key | PNFNZHBLXSLIEG-UHFFFAOYSA-N |

| SMILES | CN1C=C(C(=N1)C(F)(F)F)S(=O)(=O)N |

Introduction

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are widely studied in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, antifungal, and antimalarial properties. The specific structural features of this compound, such as the trifluoromethyl group and pyrazole ring, contribute significantly to its pharmacological potential.

Synthesis

The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide typically involves multistep organic reactions:

-

Formation of the Pyrazole Ring: Starting from hydrazine derivatives and β-diketones or related compounds.

-

Introduction of the Trifluoromethyl Group: Achieved through trifluoromethylation reagents.

-

Sulfonamide Functionalization: Reaction with sulfonyl chlorides under basic conditions.

These steps ensure specificity and yield optimization for the desired compound.

Anticancer Potential

Several studies suggest that sulfonamides exhibit cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation. Structural analogs with trifluoromethyl groups have demonstrated IC50 values in the micromolar range against HeLa and MCF-7 cell lines .

Antifungal and Antimalarial Applications

The compound's sulfonamide group contributes to antifungal activity by targeting fungal enzymes, while its pyrazole scaffold has been investigated for antimalarial efficacy against Plasmodium falciparum .

Mechanism of Action

The biological activity of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide is attributed to:

-

Enzyme Inhibition: It binds to active sites of enzymes like kinases or proteases, interfering with their function.

-

Lipophilicity and Membrane Permeability: The trifluoromethyl group enhances cellular uptake.

-

Sulfonamide Interaction: This functional group forms hydrogen bonds with target proteins, stabilizing the drug-protein complex.

Pharmacological Applications

Limitations

-

Limited water solubility may affect bioavailability.

-

Potential toxicity due to the trifluoromethyl group needs further evaluation.

Future Directions

-

Optimization of pharmacokinetics through prodrug strategies.

-

Exploration of additional therapeutic applications, such as antiviral properties.

-

Development of derivatives with improved selectivity for specific enzymes or receptors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume